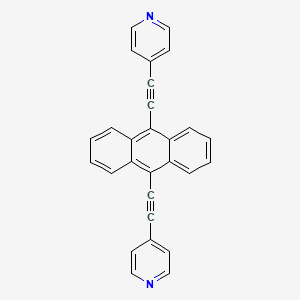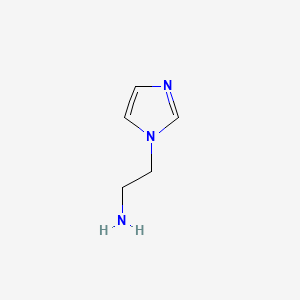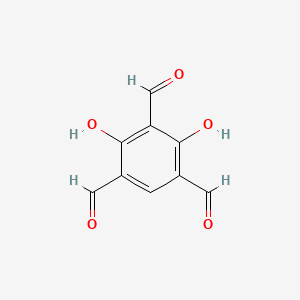
9,10-Bis(pyridin-4-ylethynyl)anthracene
描述
9,10-Bis(pyridin-4-ylethynyl)anthracene: is an organic compound with the molecular formula C28H16N2 and a molecular weight of 380.44 g/mol . This compound is known for its unique structure, which consists of an anthracene core with two pyridin-4-ylethynyl groups attached at the 9 and 10 positions. It is typically a yellow solid and is soluble in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(pyridin-4-ylethynyl)anthracene typically involves the coupling of an anthracene derivative with a pyridin-4-ylethynyl compound containing an active halogen group. This reaction is usually carried out under coupling conditions using a palladium catalyst and a base[3][3].
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products[3][3].
化学反应分析
Types of Reactions:
Oxidation: 9,10-Bis(pyridin-4-ylethynyl)anthracene can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学研究应用
Chemistry: 9,10-Bis(pyridin-4-ylethynyl)anthracene is used as an intermediate in organic synthesis and as a building block for more complex molecules. It is also employed in the study of photophysical properties due to its conjugated structure .
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound are explored for their potential biological activities and as probes in biochemical assays .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties .
作用机制
The mechanism of action of 9,10-Bis(pyridin-4-ylethynyl)anthracene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved are primarily related to its electronic structure and photophysical properties .
相似化合物的比较
9,10-Bis(phenylethynyl)anthracene: Similar in structure but with phenyl groups instead of pyridine rings.
9,10-Di(pyridin-4-yl)anthracene: Lacks the ethynyl linkers, resulting in different electronic properties.
Uniqueness: 9,10-Bis(pyridin-4-ylethynyl)anthracene is unique due to the presence of pyridine rings, which can participate in additional coordination chemistry and provide different electronic properties compared to phenyl or other substituents .
属性
IUPAC Name |
4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDFKGXHYKIWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)




![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
